1-Butan-2-ylbenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154470-43-6 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-butan-2-ylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-3-9(2)13-8-12-10-6-4-5-7-11(10)13/h4-9H,3H2,1-2H3 |
InChI Key |
GZEVRYRWJBIWAV-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=NC2=CC=CC=C21 |
Canonical SMILES |
CCC(C)N1C=NC2=CC=CC=C21 |
Synonyms |
1H-Benzimidazole,1-(1-methylpropyl)-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Butan 2 Ylbenzimidazole
Established Synthetic Pathways for Benzimidazole (B57391) Core Formation
The foundational step in synthesizing 1-butan-2-ylbenzimidazole is the construction of the benzimidazole ring system. This is typically achieved by reacting ortho-phenylenediamine with a single-carbon (C1) electrophile. Various methods have been developed to optimize this core synthesis.
Condensation Reactions of ortho-Phenylenediamines with C1 Synthons
The most traditional and widely employed method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon (C1) synthon. organic-chemistry.orgmdpi.com This reaction, often referred to as the Phillips condensation, can utilize various C1 sources, including carboxylic acids, aldehydes, or their derivatives. mdpi.commdpi.com The choice of C1 synthon and catalyst significantly influences the reaction conditions and yields.
Modern approaches have introduced a variety of catalytic systems to facilitate this transformation under milder conditions. For example, supported gold nanoparticles (Au/TiO2) have been shown to be effective catalysts for the reaction between o-phenylenediamine and aldehydes at ambient conditions without the need for additives. mdpi.com Other efficient systems include using hydrogen peroxide and hydrochloric acid in acetonitrile (B52724), which allows for a rapid, one-pot synthesis at room temperature. organic-chemistry.orgthieme-connect.com Researchers have also explored green and renewable C1 synthons; for instance, D-glucose has been successfully used in an oxidative cyclization strategy in water, offering an environmentally benign route to the benzimidazole core. organic-chemistry.org Carbon dioxide, in the presence of a hydrosilane and a B(C6F5)3 catalyst, represents another innovative and sustainable C1 source for this cyclization. acs.org
Table 1: Comparison of C1 Synthons and Catalysts for Benzimidazole Core Synthesis
| C1 Synthon | Catalyst / Reagent | Solvent | Key Advantages | Source(s) |
|---|---|---|---|---|
| Aldehydes | Au/TiO₂ | CHCl₃:MeOH | Ambient temperature, no additives, high yields. | mdpi.com |
| Aryl Aldehydes | H₂O₂ / HCl | Acetonitrile | Room temperature, short reaction time, simple workup. | organic-chemistry.orgorganic-chemistry.org |
| Formamides | Zinc catalyst / PMHS | Solvent-free | Moderate to excellent yields, applicable to benzoxazoles. | organic-chemistry.orgresearchgate.net |
| D-Glucose | None (oxidative) | Water | Biorenewable C1 source, environmentally friendly. | organic-chemistry.org |
| Carbon Dioxide | B(C₆F₅)₃ / PhSiH₃ | Not specified | Sustainable C1 source, metal-free catalysis. | acs.org |
Reductive Cyclocondensation Approaches
An alternative to using o-phenylenediamines directly is the reductive cyclocondensation of o-nitroanilines. This approach combines the reduction of a nitro group to an amine and the subsequent condensation and cyclization into a single synthetic operation. pcbiochemres.compcbiochemres.com This method is particularly useful as it starts from readily available 2-nitroanilines.
A notable example involves the use of zinc dust and sodium bisulfite (Zn/NaHSO3) in an aqueous medium. pcbiochemres.compcbiochemres.com This system efficiently performs the reductive cyclocondensation of a 2-nitroaniline (B44862) with an aldehyde at 100°C, providing the desired benzimidazole derivatives in good to excellent yields. pcbiochemres.compcbiochemres.com The process is praised for its operational simplicity, use of inexpensive reagents, and environmentally friendly aqueous medium. pcbiochemres.compcbiochemres.com Another effective method employs iron powder and formic acid, which reduces the nitro group and facilitates the cyclization, demonstrating broad functional group compatibility. organic-chemistry.org
Table 2: Reductive Cyclocondensation Methods for Benzimidazole Synthesis
| Starting Material | Reagent System | Solvent | Key Features | Source(s) |
|---|---|---|---|---|
| 2-Nitroaniline & Aldehyde | Zn / NaHSO₃ | Water | One-pot, good to excellent yields, mild conditions. | pcbiochemres.compcbiochemres.com |
| 2-Nitroamine | Iron powder / Formic Acid | Not specified | High-yielding, broad functional group tolerance. | organic-chemistry.org |
| o-Nitroaniline & Benzylamine | Cobalt or Iron catalyst | Solvent-free | Redox condensation, no external oxidants/reductants. | organic-chemistry.org |
One-Pot Synthetic Strategies
One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly desirable for their efficiency, reduced waste, and simplified procedures. organic-chemistry.orgumich.edu Several such strategies have been developed for benzimidazole derivatives. A simple and efficient one-pot procedure involves the condensation of o-phenylenediamines with aryl aldehydes using a hydrogen peroxide-hydrochloric acid system at room temperature, which provides products in excellent yields with easy isolation. organic-chemistry.orgthieme-connect.com
Solvent-free methods also represent a green one-pot approach. An expeditious synthesis has been achieved by simply grinding o-phenylenediamine with an aldehyde or carboxylic acid and then heating the mixture, resulting in high atom economy and moderate to high yields. umich.edu Another innovative one-pot, three-component process allows for the synthesis of benzimidazoles directly from benzyl (B1604629) bromides, o-phenylenediamines, and pyridine (B92270) N-oxide without any catalyst or solvent. arkat-usa.org These methods streamline the synthesis by combining the condensation, cyclization, and oxidation steps, avoiding the drawbacks of harsher, multi-step procedures. organic-chemistry.orgumich.eduarkat-usa.org
Strategies for N-Substitution with Alkyl Moieties
Once the benzimidazole core is formed, the final step in producing this compound is the attachment of the sec-butyl group to the N-1 position. This is typically accomplished through N-alkylation reactions.
Direct N-Alkylation of Benzimidazoles
Direct N-alkylation is a common and straightforward method for synthesizing N-1 substituted benzimidazoles. lookchem.comresearchgate.net The reaction generally involves the deprotonation of the N-H group of the benzimidazole ring by a base to form a benzimidazolate anion. researchgate.net This anion then acts as a nucleophile, attacking an appropriate alkylating agent, which for the synthesis of the title compound would be a sec-butyl halide such as 2-bromobutane (B33332) or 2-iodobutane.
Various bases and solvent systems can be used for this transformation. Common bases include potassium carbonate, cesium carbonate, sodium hydride, or potassium hydroxide. researchgate.nettsijournals.com The choice of solvent often depends on the base and the solubility of the substrates, with dimethylformamide (DMF), acetone, and acetonitrile being frequently used. lookchem.comresearchgate.net Palladium-catalyzed methods have also been developed for the direct N-alkylation of benzimidazoles. tandfonline.com
Reaction of Functionalized Halides in Basic Media
The reaction of benzimidazole with functionalized halides in a basic medium is the most practical application of direct N-alkylation. tsijournals.com To synthesize this compound, benzimidazole would be reacted with a sec-butyl halide, like 2-bromobutane, in the presence of a base.
A sustainable approach for this reaction has been developed using an alkaline water-sodium dodecyl sulphate (SDS) system, which avoids volatile organic solvents. lookchem.comresearchgate.net In this method, the use of a surfactant like SDS helps to overcome the solubility issues of organic substrates in water, enhancing the reaction rate. lookchem.comresearchgate.net For less reactive alkyl halides, such as butyl bromide, the reaction may require heating to around 55-60°C to achieve excellent yields. lookchem.com Alternatively, conventional systems using potassium carbonate in a solvent like DMSO or DMF are also highly effective. tsijournals.comscirp.org In a typical procedure, benzimidazole is dissolved in the solvent, the base is added, and the mixture is stirred before the alkyl halide is introduced to complete the substitution. tsijournals.comscirp.org
Table 3: Conditions for N-Alkylation of Benzimidazoles with Alkyl Halides
| Base | Solvent | Alkylating Agent (Example) | Temperature | Key Features | Source(s) |
|---|---|---|---|---|---|
| NaOH (aq.) | Water / SDS | Butyl Bromide | 60°C | Sustainable, organic solvent-free, high yield. | lookchem.comresearchgate.net |
| K₂CO₃ | DMSO | 2-Chloroethanol | 50°C | Effective for functionalized halides. | tsijournals.com |
| K₂CO₃ | DMF | Benzyl Chloride | 50°C | Standard and widely used conditions. | scirp.org |
| KOH | Acetone | Alkyl Halide | Room Temp | Mild conditions, slight excess of halide needed. | lookchem.com |
Green Chemistry Approaches in N-Substitution Reactions
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to reduce waste, minimize energy consumption, and avoid hazardous solvents. chemmethod.comchemmethod.com These approaches offer significant advantages over conventional methods, which often require long reaction times and harsh conditions. chemmethod.comglobalresearchonline.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. pharmainfo.inajol.info In the context of N-substitution of benzimidazoles, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. pharmainfo.inajol.inforjptonline.org This technique can be performed under solvent-free conditions, further enhancing its green credentials. globalresearchonline.net For instance, the one-pot condensation of o-phenylenediamine with various reagents can be efficiently carried out under microwave irradiation to form the benzimidazole core, which can then be N-alkylated. globalresearchonline.net Some methods utilize a phase transfer catalyst like trimethylsilyl (B98337) chloride under microwave induction to further improve reaction rates and yields. researchgate.net
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides another energy-efficient pathway for chemical synthesis. mdpi.com Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance mass transfer and reaction rates. doi.org This method has been successfully used for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazole derivatives and other substituted benzimidazoles with good yields and short reaction times. mdpi.comdoi.org The use of recyclable catalysts, such as ZnFe2O4 nanoparticles, in combination with ultrasound offers a facile, safe, and environmentally benign protocol. doi.org
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is an exceptionally useful green chemistry technique for reactions involving immiscible reactants, such as the N-alkylation of benzimidazole in a biphasic system (e.g., aqueous NaOH and an organic solvent). thieme-connect.com The catalyst, typically a quaternary ammonium (B1175870) salt or a pyridinophane, transports the deprotonated benzimidazole anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. thieme-connect.comthieme-connect.comresearchgate.net This method is valued for its simple procedure, mild reaction conditions, and the use of inexpensive and environmentally friendly reagents. thieme-connect.com Novel bis-piperidinium and bis-pyrrolidinium compounds have also been developed as highly efficient two-center phase-transfer catalysts, significantly accelerating reaction rates compared to traditional catalysts. arkat-usa.orgresearchgate.net
| Method | Energy Source | Typical Reaction Time | Key Advantages |
| Conventional Heating | Thermal | Hours to Days | Well-established, simple setup |
| Microwave-Assisted | Microwaves | Seconds to Minutes | Rapid heating, increased yields, solvent-free options globalresearchonline.netpharmainfo.inrjptonline.org |
| Ultrasound-Assisted | Sound Waves | Minutes to Hours | Enhanced reaction rates, mild conditions, energy efficient mdpi.comdoi.org |
| Phase-Transfer Catalysis | Ambient/Mild Heat | Varies | Avoids anhydrous solvents, mild conditions, simple workup thieme-connect.comarkat-usa.org |
Specific Methodologies for Introducing the Butan-2-yl Moiety
The introduction of the butan-2-yl group onto the nitrogen atom of the benzimidazole ring can be achieved through several specific synthetic routes. These methods range from direct alkylation using appropriate reagents to sophisticated stereoselective strategies that control the chirality of the final product.
Utilization of Butan-2-yl Halides or Equivalents
The most direct method for synthesizing this compound is the N-alkylation of benzimidazole using a butan-2-yl halide, such as 2-bromobutane or 2-iodobutane. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the benzimidazole ring acts as the nucleophile.
The reaction is typically carried out in the presence of a base, which deprotonates the N-H of the benzimidazole, increasing its nucleophilicity. The resulting benzimidazolide (B1237168) anion then attacks the electrophilic carbon atom of the butan-2-yl halide, displacing the halide ion and forming the C-N bond. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.
| Base | Solvent | Typical Temperature | Comments |
| Sodium Hydroxide (NaOH) | Acetonitrile/Water | Room Temp. to Reflux | Often used in Phase-Transfer Catalysis (PTC) systems thieme-connect.comarkat-usa.org |
| Potassium Carbonate (K2CO3) | DMF, Acetonitrile | Room Temp. to 80 °C | Common, mild base for N-alkylation. |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temp. | Strong base, requires anhydrous conditions. |
| Cesium Carbonate (Cs2CO3) | Acetonitrile, DMF | Room Temp. to 60 °C | Highly effective base, often leads to better yields. |
This table represents typical conditions for N-alkylation of heterocycles and is applicable to the synthesis of this compound.
Stereoselective Synthesis of Chiral N-Substituted Benzimidazoles
The butan-2-yl group contains a stereocenter, meaning that this compound exists as a pair of enantiomers ((R)- and (S)-isomers). For many pharmaceutical applications, it is essential to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single stereoisomer in high purity.
Enantioselective N-alkylation involves the reaction of non-chiral benzimidazole with a racemic or non-chiral butan-2-yl precursor in the presence of a chiral catalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
One prominent strategy is the use of chiral phase-transfer catalysts . These catalysts, often derived from cinchona alkaloids or chiral quaternary ammonium salts, can form a chiral ion pair with the benzimidazolide anion. This chiral complex then reacts with the alkylating agent, with the catalyst's structure sterically directing the approach of the electrophile to favor one enantiomeric product. The efficiency of such a reaction is measured by its enantiomeric excess (e.e.).
| Catalyst Type | Example Precursor | Expected Outcome |
| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary salt | Formation of (R)- or (S)-1-Butan-2-ylbenzimidazole with moderate to high e.e. |
| Chiral Metal Complex | Copper or Palladium complex with a chiral ligand | Catalytic cycle favors one enantiomer, potentially high e.e. |
A diastereoselective route is employed when one of the starting materials is already enantiomerically pure. In this approach, a chiral benzimidazole precursor is reacted with a racemic butan-2-yl halide. The existing stereocenter on the benzimidazole ring directs the incoming butan-2-yl group, leading to the preferential formation of one of two possible diastereomers.
For example, if a chiral auxiliary is attached to the benzimidazole ring (e.g., at the C2 position), its steric bulk will influence the N-alkylation reaction. After the diastereoselective alkylation, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched this compound. The effectiveness of this method is determined by the diastereomeric ratio (d.r.) of the products.
| Chiral Substrate | Reagent | Resulting Products | Diastereomeric Ratio (d.r.) |
| (R)-2-(1-hydroxyethyl)benzimidazole | Racemic 2-Bromobutane | (R)-1-((R)-butan-2-yl)-2-(1-hydroxyethyl)benzimidazole & (R)-1-((S)-butan-2-yl)-2-(1-hydroxyethyl)benzimidazole | Potentially > 90:10, depending on substrate control |
This substrate-controlled approach is a powerful tool for establishing the stereochemistry at the nitrogen atom relative to an existing stereocenter within the molecule.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Butan 2 Ylbenzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy identifies the chemical environment of all protons in a molecule. The spectrum of 1-Butan-2-ylbenzimidazole is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the sec-butyl group attached to the nitrogen atom.
The aromatic region would typically display signals for four protons, with chemical shifts influenced by the heterocyclic ring structure. These protons often appear as complex multiplets between δ 7.2 and 7.8 ppm. The proton at the C2 position of the benzimidazole ring is characteristically deshielded and would appear as a singlet further downfield, often above δ 8.0 ppm.
The sec-butyl group introduces four distinct proton environments:
A methine proton (-CH-) directly attached to the nitrogen atom, which would be significantly deshielded, appearing as a multiplet (a sextet) due to coupling with the adjacent methyl and methylene (B1212753) protons.
A methylene group (-CH₂-) whose two protons are diastereotopic and would likely appear as a complex multiplet.
A methyl group (-CH₃) adjacent to the methine, appearing as a doublet.
A terminal methyl group (-CH₃) at the end of the ethyl fragment, appearing as a triplet.
The integration of these signals would correspond to the number of protons in each environment (4H for the aromatic ring, 1H for C2-H, 1H for the methine, 2H for the methylene, 3H for the doublet methyl, and 3H for the triplet methyl).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Based on typical values for benzimidazole and sec-butyl moieties)
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |
| H-2 | ~8.05 | Singlet (s) | 1H |
| H-4/H-5/H-6/H-7 | 7.20 - 7.80 | Multiplet (m) | 4H |
| N-CH (sec-butyl) | ~4.50 | Sextet | 1H |
| -CH₂- (sec-butyl) | ~1.90 | Multiplet (m) | 2H |
| N-CH-CH₃ (sec-butyl) | ~1.45 | Doublet (d) | 3H |
| -CH₂-CH₃ (sec-butyl) | ~0.85 | Triplet (t) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in its asymmetric structure.
The benzimidazole ring system typically shows seven signals:
C2: The carbon atom situated between the two nitrogen atoms is the most deshielded, appearing around δ 142 ppm. nih.gov
C3a and C7a: The two bridgehead carbons where the benzene (B151609) and imidazole (B134444) rings are fused, with shifts in the δ 134-143 ppm range. nih.gov
C4, C5, C6, and C7: The carbons of the benzene portion, which resonate in the typical aromatic region of δ 110-124 ppm. nih.govmdpi.com
The sec-butyl substituent would add four aliphatic carbon signals at higher field (more shielded) positions. docbrown.info
The methine carbon (N-CH) would be found around δ 55-60 ppm.
The methylene carbon (-CH₂-) would resonate near δ 28-32 ppm. docbrown.info
The two methyl carbons would appear at the highest field, typically below δ 25 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Based on typical values for N-substituted benzimidazoles and butan-2-ol) nih.govdocbrown.info
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C2 | ~142.5 |
| C3a | ~143.0 |
| C7a | ~134.5 |
| C4/C7 | 110.0 - 120.0 |
| C5/C6 | 121.0 - 124.0 |
| N-CH (sec-butyl) | ~57.0 |
| -CH₂- (sec-butyl) | ~29.5 |
| N-CH-CH₃ (sec-butyl) | ~19.0 |
| -CH₂-CH₃ (sec-butyl) | ~10.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT) for Connectivity and Structural Assignments
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be crucial for tracing the proton connectivity within the sec-butyl group, showing correlations between the methine proton and both the methylene and adjacent methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. It is the key experiment to confirm the point of attachment of the substituent. A critical correlation would be observed between the methine proton (N-CH) of the sec-butyl group and the bridgehead carbons (C3a and C7a) and the C2 carbon of the benzimidazole ring, proving the N1-substitution pattern.
DEPT (Distortionless Enhancement by Polarization Transfer): While often run as a 1D experiment, DEPT helps differentiate between carbon types. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent, simplifying the assignment of the aliphatic and aromatic signals. carlroth.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₁₁H₁₄N₂), the calculated exact mass of the neutral molecule is 174.1157. In a typical HRMS experiment, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be used to confirm the chemical formula C₁₁H₁₅N₂⁺ (calculated m/z 175.1235), distinguishing it from any other isomers or compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
In electron impact (EI) mass spectrometry, the high-energy ionization process causes the molecular ion (M⁺) to break apart into smaller, characteristic fragments. The analysis of these fragments provides a virtual roadmap for reconstructing the original molecule.
For this compound, the mass spectrum would be expected to show a prominent molecular ion peak at m/z = 174 . The fragmentation would be dominated by cleavages within the sec-butyl substituent and the cleavage of the N-C bond connecting it to the ring. Key expected fragments include:
Loss of an ethyl radical (-C₂H₅): Cleavage between the first and second carbons of the sec-butyl chain results in a fragment at m/z = 145 (M-29).
Loss of the entire sec-butyl radical (-C₄H₉): Cleavage of the N-C bond results in the stable benzimidazolyl cation at m/z = 117 .
Formation of the sec-butyl cation: The alternative N-C bond cleavage can produce a sec-butyl cation at m/z = 57 . This is often a prominent peak for sec-butyl substituted compounds. libretexts.org
Benzene ring fragmentation: Further fragmentation of the benzimidazole ring itself can lead to smaller fragments, such as the loss of HCN. researchgate.net
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
| 174 | [M]⁺ (Molecular Ion) |
| 145 | [M - C₂H₅]⁺ |
| 117 | [Benzimidazolyl]⁺ |
| 90/91 | Fragments from benzimidazole ring cleavage |
| 57 | [sec-butyl]⁺ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within a molecule. nih.gov These complementary methods probe the vibrational modes of molecular bonds, offering a unique fingerprint of the compound's structure. nih.gov
In the analysis of benzimidazole derivatives, specific spectral regions are indicative of key structural components. The stretching vibrations of the C-H bonds in the aromatic benzimidazole ring and the aliphatic butyl group are typically observed in the high-frequency region of the IR and Raman spectra. For related benzimidazole structures, C-H stretching vibrations are often assigned in the range of 3100-3000 cm⁻¹.
The vibrations of the benzimidazole core itself are of particular interest. The C=N and C=C stretching vibrations within the imidazole and benzene rings, respectively, give rise to characteristic bands in the 1650-1400 cm⁻¹ region. researchgate.netresearchgate.net For instance, studies on similar benzimidazole compounds have identified strong bands around 1475 cm⁻¹ and 1271 cm⁻¹ in their Raman spectra, corresponding to these types of vibrations. researchgate.net The C-N stretching vibrations are also crucial for characterization and are typically expected in the 1382-1266 cm⁻¹ range. researchgate.net
The substitution of the butyl group at the N1 position of the benzimidazole ring introduces aliphatic C-H bending and stretching vibrations. The C-C stretching modes of the butyl group would also contribute to the complex vibrational spectrum in the fingerprint region. For instance, in butanol isomers, differences in C-C and C-O stretching modes are observed in the 700–1200 cm⁻¹ range. spectroscopyonline.com
A detailed assignment of the major vibrational modes for this compound, based on data from analogous compounds, is presented in the table below.
Table 1: Tentative Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |
| ~3100-3000 | Aromatic C-H Stretching | IR, Raman |
| ~2960-2850 | Aliphatic C-H Stretching | IR, Raman |
| ~1620-1580 | C=N Stretching (Imidazole Ring) | IR, Raman |
| ~1480-1450 | C=C Stretching (Benzene Ring) | IR, Raman |
| ~1460 | CH₃ Bending | Raman |
| ~1380-1270 | C-N Stretching | IR, Raman |
| ~1200-700 | C-C Stretching and Bending (Butyl Group) | IR, Raman |
| ~750 | C-H Out-of-plane Bending (Aromatic Ring) | IR |
Note: The exact wavenumbers can vary depending on the specific molecular environment and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides valuable insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. bioglobax.comijcrt.org The wavelengths at which a molecule absorbs light (λmax) are characteristic of its electronic system, particularly the extent of conjugation. libretexts.org
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated benzimidazole ring system. nih.gov The benzimidazole chromophore, with its fused benzene and imidazole rings, possesses a significant π-electron system. The absorption maxima for benzimidazole itself are typically observed around 243 nm, 274 nm, and 279 nm. The substitution of the butan-2-yl group at the nitrogen atom is not expected to dramatically shift these primary absorption bands, as it is not directly in conjugation with the aromatic system. However, it may cause minor shifts due to its electron-donating inductive effect.
In conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This results in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). libretexts.org While the butan-2-yl group itself does not extend the conjugation, any modification to the benzimidazole ring that would, such as the addition of other conjugated substituents, would lead to predictable shifts in the UV-Vis spectrum.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~245 | Benzimidazole Ring |
| π → π | ~275 | Benzimidazole Ring |
| π → π* | ~280 | Benzimidazole Ring |
Note: The exact λmax values can be influenced by the solvent used for the measurement.
Advanced Spectroscopic Techniques and Data Interpretation
Beyond fundamental IR, Raman, and UV-Vis spectroscopy, a variety of advanced techniques can provide deeper structural and electronic insights into this compound. southampton.ac.uknumberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms in a molecule.
¹H NMR: Would provide distinct signals for the aromatic protons on the benzimidazole ring and the aliphatic protons of the butan-2-yl group. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the structure. For example, the CH group of the sec-butyl moiety attached to the nitrogen would likely appear as a multiplet, coupling with the adjacent CH₂ and CH₃ protons.
¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, allowing for the complete assignment of the carbon skeleton. The chemical shifts of the aromatic carbons would be in the typical downfield region, while the aliphatic carbons of the butyl group would be found in the upfield region.
Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound with high accuracy. The fragmentation pattern can offer further structural clues, for instance, by showing the loss of the butyl group.
Computational Chemistry: Density Functional Theory (DFT) calculations are often employed to complement experimental spectroscopic data. mdpi.comresearchgate.net By calculating the optimized molecular geometry, theoretical vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), a direct comparison with experimental spectra can be made. mdpi.com This aids in the definitive assignment of vibrational modes and electronic transitions and can provide a deeper understanding of the molecule's properties. researchgate.netmdpi.com For example, calculated vibrational frequencies are often scaled to better match experimental values. researchgate.net
Computational Chemistry and Theoretical Investigations of 1 Butan 2 Ylbenzimidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which govern the compound's stability, reactivity, and interactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com By minimizing the total energy of the molecule, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. Typically, a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311G(d,p) is employed for such optimizations. nih.govnih.govscirp.org
Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole (B57391) Core (Illustrative) Note: The following data is illustrative for a typical benzimidazole core based on related structures and not specific calculated values for 1-Butan-2-ylbenzimidazole.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=N | ~1.30 - 1.38 | C-N-C | ~108 - 110 |
| C-N | ~1.38 - 1.41 | N-C-N | ~112 - 115 |
| C-C (ring) | ~1.39 - 1.41 | C-C-C (benzene) | ~118 - 121 |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO energy (EHOMO) indicates a molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. nih.govsapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests higher reactivity and lower stability.
For this compound, the electron-donating sec-butyl group is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted benzimidazole. rsc.org The LUMO is typically localized over the benzimidazole ring system. researchgate.net The specific energies determine the molecule's susceptibility to electrophilic or nucleophilic attack. ossila.comresearchgate.net
Table 2: Illustrative FMO Energies for Benzimidazole Derivatives Note: This table presents example data from published studies on different benzimidazole derivatives to illustrate the typical range of values. These are not the calculated values for this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |
| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | -5.8170 | -0.8904 | 4.9266 | nih.gov |
| 2-methylbenzimidazole (2-CH3-BI) | -8.114 | -1.543 | 6.571 | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is invaluable for identifying the regions most likely to be involved in electrostatic interactions, particularly electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) attacks. nih.gov In an MEP map, regions of negative potential are typically colored red, indicating sites prone to attack by electrophiles, while regions of positive potential are colored blue, indicating sites susceptible to nucleophilic attack. uni-muenchen.de
For benzimidazole and its derivatives, the most electron-rich region (deepest red) is consistently found around the pyridine-type nitrogen atom (N3) of the imidazole (B134444) ring. uni-muenchen.deresearchgate.net This makes it the primary site for protonation and interaction with electrophiles. The hydrogen atom attached to the other nitrogen (N1, if unsubstituted) and the hydrogens on the benzene (B151609) ring generally exhibit positive electrostatic potential. The MEP map of this compound would therefore highlight the N3 atom as the principal nucleophilic center.
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (ELUMO - EHOMO) / 2. scielo.org.mxscirp.org A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. scielo.org.mx
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ (EHOMO + ELUMO) / 2). arxiv.orgscielo.org.mx
These descriptors are crucial for comparing the reactivity of different molecules in a series and for predicting their interaction behavior. researchgate.net The introduction of the sec-butyl group to the benzimidazole structure would modulate these values, generally leading to a slight decrease in chemical hardness and an altered electrophilicity index compared to the parent molecule.
Table 3: Illustrative Global Reactivity Descriptors Note: The values are for illustrative purposes to show the application of the concept and are not specific to this compound.
| Descriptor | Formula | Typical Value Range (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 - 4.0 |
| Chemical Softness (S) | 1 / η | 0.25 - 0.40 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.0 - 2.5 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent or a biological receptor). nih.gov
For this compound, MD simulations would be particularly useful for exploring the conformational freedom of the chiral sec-butyl side chain. The simulation can reveal the most stable rotamers (rotational isomers) and the energy barriers between them. Furthermore, if studying its interaction with a biological target, MD simulations can assess the stability of the ligand-receptor complex, providing insights into binding affinity and residence time. nih.govnih.gov
Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug design. researchgate.netnih.gov These methods aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. biolscigroup.usscholars.direct
A QSAR model is a mathematical equation that relates variations in biological activity to changes in molecular descriptors. scirp.orgnih.gov These descriptors can be physicochemical (like lipophilicity), steric, or electronic (such as EHOMO, ELUMO, dipole moment, and atomic charges calculated via DFT). scirp.orgbiolscigroup.us By analyzing a series of N-alkylated benzimidazoles, a QSAR model could be developed to predict the biological activity (e.g., antifungal, antiviral) of new, unsynthesized derivatives, including this compound. nih.govscholars.direct Such a model would identify the key structural features—such as the size, shape, and electronic nature of the N1-substituent—that enhance or diminish activity, thereby guiding the design of more potent compounds.
Development of Theoretical Models for Substituent Effects
The chemical and physical properties of the benzimidazole ring system are significantly influenced by the nature of its substituents. Theoretical models are essential for quantifying these substituent effects, providing a framework to understand and predict the behavior of derivatives like this compound.
The introduction of the 1-butan-2-yl group at one of the nitrogen atoms of the benzimidazole core introduces specific electronic and steric effects. The butyl group is generally considered an electron-donating group through an inductive effect (+I). This can influence the electron density distribution within the benzimidazole ring system.
Several theoretical models are employed to describe these effects:
Hammett Equation: Originally developed for benzoic acid derivatives, the Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effects of substituents. mdpi.com The equation, log(K/K₀) = σρ, relates the equilibrium or rate constant (K) of a substituted reaction to the constant of the unsubstituted reaction (K₀) through the substituent constant (σ) and the reaction constant (ρ). While directly applying the Hammett equation to N-substituted benzimidazoles requires careful consideration of the reaction center, the principles remain valuable for understanding the electronic influence of the 1-butan-2-yl group.
Molecular Electrostatic Potential (MESP): MESP analysis is a powerful theoretical tool for studying substituent effects in π-conjugated molecular systems. rsc.org It provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, MESP analysis would likely show an increase in negative potential around the benzimidazole ring due to the electron-donating nature of the butyl group.
Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, allowing for the accurate determination of molecular electronic structures. rsc.orgnih.gov By calculating properties such as atomic charges, bond orders, and orbital energies, DFT can provide a detailed picture of how the 1-butan-2-yl substituent modulates the electronic properties of the benzimidazole moiety. For instance, DFT can be used to analyze the interaction between the donor and acceptor parts of the molecule, which is crucial when one substituent is an electron donor and the other is an acceptor. nih.gov
| Theoretical Parameter | Description | Expected Influence of 1-Butan-2-yl Group |
|---|---|---|
| Hammett Constant (σ) | Quantifies the electronic (inductive and resonance) effect of a substituent. | Expected to have a negative value, indicating electron-donating properties. |
| Calculated Dipole Moment (µ) | Measures the overall polarity of the molecule. | The magnitude and direction will be influenced by the asymmetry introduced by the chiral butyl group. |
| Mulliken Atomic Charges | Partitions the total molecular charge among the individual atoms. | Increased negative charge on the benzimidazole nitrogen atoms and altered charges on ring carbons. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. | The electron-donating butyl group is expected to raise the HOMO energy, potentially narrowing the gap and increasing reactivity. |
Predictive Modeling Based on Molecular Descriptors
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, relies on molecular descriptors to forecast the biological activity or physicochemical properties of compounds. nih.govbiolscigroup.us These models establish a mathematical relationship between a molecule's structural features and its observed activity. biointerfaceresearch.com
For this compound, a variety of molecular descriptors can be calculated using computational software. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
Constitutional Descriptors: These are the most basic descriptors and include molecular weight, number of atoms, and number of specific atom types.
Topological Descriptors: These describe the connectivity of atoms in a molecule, such as branching indices and connectivity indices.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include molecular surface area and volume.
Electronic Descriptors: These are calculated using quantum chemical methods and include dipole moment, HOMO and LUMO energies, and atomic charges. biolscigroup.us
The development of a predictive model for this compound would involve calculating a wide range of these descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to identify the descriptors that best correlate with a particular property of interest. nih.govbiointerfaceresearch.com
| Descriptor | Abbreviation | Calculated/Predicted Value (Illustrative) | Significance |
|---|---|---|---|
| Molecular Weight | MW | 188.25 g/mol | Basic property influencing diffusion and transport. |
| LogP (Octanol-Water Partition Coefficient) | LogP | ~3.1 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area | TPSA | ~28.8 Ų | Predicts drug transport properties such as intestinal absorption. |
| Number of Rotatable Bonds | nRotb | 3 | Relates to conformational flexibility. |
| Highest Occupied Molecular Orbital Energy | E-HOMO | -5.5 eV | Indicates the molecule's ability to donate electrons. biolscigroup.us |
| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | -0.8 eV | Indicates the molecule's ability to accept electrons. |
Molecular Docking Studies for Ligand-Target Interactions (Focusing on Theoretical Binding Modes, Not Biological Outcome)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. openaccessjournals.com This method is instrumental in understanding the theoretical binding modes of a ligand within the active site of a target protein. nih.gov For this compound, molecular docking studies can elucidate its potential interactions with various biological targets, given the broad spectrum of activities associated with the benzimidazole scaffold. biointerfaceresearch.com
The molecular docking process for this compound would involve the following steps:
Target Selection: A protein target would be chosen based on the known activities of similar benzimidazole derivatives. For instance, cyclin-dependent kinases (CDKs) are a potential target, as some benzimidazoles have shown activity against them. d-nb.info
Ligand and Receptor Preparation: The 3D structure of this compound would be generated and optimized for its lowest energy conformation. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock Vina, the ligand would be placed in the binding site of the receptor, and various possible conformations and orientations (poses) would be explored. ukm.my
Scoring and Analysis: A scoring function is used to rank the different poses based on their predicted binding affinity, typically expressed in kcal/mol. openaccessjournals.com The top-ranked poses are then visually inspected to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein's binding pocket. ukm.my
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Binding Affinity (kcal/mol) | The predicted free energy of binding; more negative values indicate stronger binding. | -7.5 kcal/mol |
| Interacting Residues | The specific amino acids in the protein's binding pocket that interact with the ligand. | Valine, Leucine, Phenylalanine (hydrophobic interactions); Aspartate (potential hydrogen bond with benzimidazole N-H). |
| Hydrogen Bonds | Key electrostatic interactions that contribute significantly to binding affinity. | One hydrogen bond predicted between the imidazole nitrogen and the side chain of an Aspartate residue. |
| Hydrophobic Interactions | Interactions between the nonpolar parts of the ligand and receptor. | The butyl group and the benzene ring of the benzimidazole are predicted to form hydrophobic interactions with nonpolar residues. |
Molecular Interactions of 1 Butan 2 Ylbenzimidazole in Chemical Systems
Solvent-Solute Interactions
The interactions between a solute and a solvent determine the solute's solubility and can influence its chemical behavior. researchgate.net For 1-Butan-2-ylbenzimidazole, the nature of these interactions depends heavily on the polarity of the solvent.
In polar solvents (e.g., water, ethanol): The polar benzimidazole (B57391) portion of the molecule can interact with polar solvent molecules through dipole-dipole forces. The nitrogen atoms can also act as hydrogen bond acceptors for protic solvents. libretexts.org However, the nonpolar sec-butyl group would lead to unfavorable hydrophobic interactions, likely limiting solubility in highly polar solvents like water.
The interplay of these interactions is critical. For instance, in aqueous binary mixtures with aprotic solvents like DMSO or DMF, the solubility of similar compounds can be significantly enhanced at specific solvent compositions due to favorable solute-solvent interactions. scispace.com
Intermolecular Interactions in Solid State and Solution
The phase of a substance (solid or solution) dictates the dominant intermolecular forces at play.
Solid State: In the solid state, molecules are arranged in a fixed, ordered crystal lattice. The specific arrangement, or crystal packing, is the result of a complex balance of all possible non-covalent interactions that maximize attractive forces. nih.gov For benzimidazole derivatives, crystal structures are often stabilized by a network of hydrogen bonds and π-interactions. nih.govresearchgate.net As seen in a related structure, C—H⋯N hydrogen bonds can link molecules into chains, while C—H⋯π interactions provide additional stability. nih.gov The specific geometry and nature of these interactions determine the final crystal architecture.
Solution: When dissolved, the intermolecular interactions between solute molecules are largely replaced by solute-solvent interactions. libretexts.org The ordered structure of the solid state is lost, and the molecules are individually solvated. The strength of these new solute-solvent interactions relative to the solute-solute and solvent-solvent interactions determines the energetics of dissolution and thus the solubility. libretexts.org The dynamic nature of the solution phase means that interactions are transient, unlike the persistent interactions found in a crystal lattice.
Table 2: Crystallographic Data for a Related Compound: Ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate nih.gov
| Parameter | Value |
| Chemical Formula | C₂₁H₂₄N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.6746 (3) |
| b (Å) | 12.3344 (4) |
| c (Å) | 15.6158 (5) |
| β (°) | 106.901 (1) |
| Volume (ų) | 1967.25 (11) |
| Z | 4 |
| Key Interactions Noted | C—H⋯N hydrogen bonds, C—H⋯π interaction |
Advanced Research Directions and Applications of Benzimidazole Derivatives Non Therapeutic
Materials Science Applications
The benzimidazole (B57391) core is a key building block in the development of modern organic materials, especially those used in optoelectronics. researchgate.netnih.gov The fusion of a benzene (B151609) ring with an imidazole (B134444) ring creates a stable, aromatic system with favorable electronic properties for use in devices like Organic Light-Emitting Diodes (OLEDs) and advanced sensors.
Benzimidazole derivatives are integral to the design of organic optoelectronic materials (OOMs). nih.gov These materials are foundational to technologies such as OLEDs, organic solar cells, and organic field-effect transistors. nih.gov The inherent charge-transport capabilities and high thermal stability of the benzimidazole structure make it a suitable candidate for various layers within an OLED device, including as host materials for phosphorescent emitters or as electron-transporting materials.
The specific substituent at the N-1 position, such as the butan-2-yl group in 1-Butan-2-ylbenzimidazole, plays a crucial role. It can influence the molecule's solubility, which is critical for solution-based processing of devices, and affect the packing of molecules in the solid state, which in turn impacts charge mobility and device efficiency. While specific performance data for this compound in OLEDs is not available, research on related N-substituted benzimidazoles demonstrates their potential in this field.
Table 1: Potential Roles of Benzimidazole Derivatives in Optoelectronics
| Application Area | Role of Benzimidazole Core | Influence of N-Alkyl Substituent (e.g., 1-Butan-2-yl) |
|---|---|---|
| OLEDs | Host material, Electron-transport layer | Modifies solubility, Prevents molecular aggregation, Influences film morphology |
| Organic Solar Cells | Electron-acceptor or donor component | Tunes energy levels (HOMO/LUMO), Affects blend morphology with other active materials |
| Sensors | Core fluorophore or chromophore | Modulates photophysical properties (e.g., quantum yield), Influences selectivity and sensitivity |
In polymer chemistry, N-substituted heterocyclic compounds are used to create novel polymers with tailored properties. For instance, N-substituted polyglycines, known as polypeptoids, are structural mimics of polypeptides that offer significant synthetic advantages, such as the elimination of stereogenic centers. lsu.edu
While not a direct application of this compound, the principles of N-substitution are relevant. Incorporating the benzimidazole moiety into a polymer backbone or as a pendant group can impart desirable characteristics such as thermal stability, charge-transport properties, or specific analyte recognition capabilities. The 1-butan-2-yl group would enhance the solubility of such a polymer in organic solvents, facilitating its processing and characterization.
The benzimidazole framework is a popular choice for the design of fluorescent and colorimetric sensors. These sensors can detect a variety of species, including metal ions and biologically relevant molecules. For example, derivatives of 2-(2-hydroxyphenyl)-1H-benzimidazole have been developed as fluorescence sensors for boronic acids, which are important in Boron Neutron Capture Therapy for cancer. mdpi.com
The sensing mechanism often relies on changes in the electronic structure of the benzimidazole ring upon binding with an analyte, leading to a detectable change in fluorescence or color. The substituent at the N-1 position can be strategically chosen to enhance selectivity and sensitivity. An alkyl group like 1-butan-2-yl could improve the sensor's solubility in specific media and provide the necessary steric environment around the binding site to fine-tune its interaction with the target analyte. Benzimidazole-based receptors have also been designed for the ratiometric fluorescence sensing of zinc ions (Zn²⁺) in biological systems. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Butan-2-ylbenzimidazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 1-substituted benzimidazoles typically involves condensation reactions between o-phenylenediamine and carbonyl-containing precursors. For example, this compound can be synthesized via cross-dehydrogenative coupling (CDC) using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant . Alternatively, sodium metabisulfite-mediated cyclization of N-alkyl anilines offers a high-yield route under mild acidic conditions . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Yields often range from 62% to 85%, depending on substituent electronic effects .
Q. How are structural and purity characteristics of this compound derivatives validated?
- Methodological Answer : Characterization employs a multi-technique approach:
- FT-IR : Confirms functional groups (e.g., NH stretching at ~3400 cm⁻¹ for benzimidazole rings) .
- NMR : ¹H NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm; alkyl protons at δ 1.2–2.5 ppm) .
- X-ray crystallography : Resolves solid-state packing and intermolecular interactions (e.g., π-π stacking in Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate) .
- ESI-MS : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to address contradictory yield or purity data in benzimidazole synthesis?
- Methodological Answer : Contradictions in literature data (e.g., yields ranging from 60% to 90% for similar protocols) often arise from uncontrolled variables. Systematic optimization using Design of Experiments (DoE) is recommended:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may promote side reactions .
- Catalyst loading : DDQ oxidant at 1.2 equivalents improves CDC efficiency but risks over-oxidation .
- Workup protocols : Recrystallization with methanol/water mixtures increases purity but may reduce yield .
- Example: A study comparing sodium metabisulfite vs. DDQ-mediated routes showed a 15% yield variance due to competing N-alkylation pathways .
Q. What strategies resolve discrepancies in reported biological activities of this compound analogs?
- Methodological Answer : Bioactivity contradictions (e.g., anticonvulsant vs. cytotoxic effects) require:
- Target-specific assays : Use patch-clamp electrophysiology for ion channel modulation (anticipate IC₅₀ values <10 μM for anticonvulsant analogs) .
- SAR analysis : Compare substituent effects; e.g., hydrazine carboxamides at position 2 enhance anticonvulsant activity by 40% vs. phenyl groups .
- Dose-response profiling : Identify biphasic effects (e.g., pro-apoptotic at high concentrations vs. cytoprotective at low concentrations) .
Q. How can computational modeling predict the binding mechanisms of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) model interactions with biological targets:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., electron-deficient benzimidazole rings bind ATP-binding pockets) .
- Thermodynamic integration : Quantifies binding free energies (ΔG values < −7 kcal/mol suggest strong inhibition) .
- Example: A study on 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole predicted fluorescence quenching via π-π stacking with DNA bases .
Q. What analytical methods are critical for assessing thermal stability in benzimidazole-based materials?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition pathways:
- TGA : Measures mass loss (e.g., 5% degradation at 220°C for this compound derivatives) .
- DSC : Identifies phase transitions (e.g., endothermic peaks at 180°C correlate with crystalline melting) .
- Kinetic analysis : Flynn-Wall-Ozawa method calculates activation energy (Eₐ > 150 kJ/mol indicates high stability) .
Q. How do substituent regioselectivity and steric effects influence reactivity in benzimidazole derivatives?
- Methodological Answer : Regioselectivity is governed by:
- Electronic effects : Electron-donating groups (e.g., –OCH₃) at position 5 increase nucleophilic substitution rates .
- Steric hindrance : Bulky substituents (e.g., 2-phenyl vs. 2-methyl) reduce cyclization efficiency by 20–30% .
- Catalyst design : Pd-catalyzed C–H activation enables selective functionalization at position 4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
